molecular formula C38H44N4O8 B1244161 1H-Indole-1-carboxylic acid, 2-(((2S)-2,3-dihydro-2-((((1S)-1-(methoxycarbonyl)-5-(((phenylmethoxy)carbonyl)amino)pentyl)amino)carbonyl)-1H-indol-1-yl)carbonyl)-2,3-dihydro-, 1,1-dimethylethyl ester, (2S)- CAS No. 198016-44-3

1H-Indole-1-carboxylic acid, 2-(((2S)-2,3-dihydro-2-((((1S)-1-(methoxycarbonyl)-5-(((phenylmethoxy)carbonyl)amino)pentyl)amino)carbonyl)-1H-indol-1-yl)carbonyl)-2,3-dihydro-, 1,1-dimethylethyl ester, (2S)-

Cat. No. B1244161
CAS RN: 198016-44-3
M. Wt: 684.8 g/mol
InChI Key: GKYGBJABPHBINI-MHDHXZMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-1-carboxylic acid, 2-(((2S)-2,3-dihydro-2-((((1S)-1-(methoxycarbonyl)-5-(((phenylmethoxy)carbonyl)amino)pentyl)amino)carbonyl)-1H-indol-1-yl)carbonyl)-2,3-dihydro-, 1,1-dimethylethyl ester, (2S)-, also known as 1H-Indole-1-carboxylic acid, 2-(((2S)-2,3-dihydro-2-((((1S)-1-(methoxycarbonyl)-5-(((phenylmethoxy)carbonyl)amino)pentyl)amino)carbonyl)-1H-indol-1-yl)carbonyl)-2,3-dihydro-, 1,1-dimethylethyl ester, (2S)-, is a useful research compound. Its molecular formula is C38H44N4O8 and its molecular weight is 684.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-1-carboxylic acid, 2-(((2S)-2,3-dihydro-2-((((1S)-1-(methoxycarbonyl)-5-(((phenylmethoxy)carbonyl)amino)pentyl)amino)carbonyl)-1H-indol-1-yl)carbonyl)-2,3-dihydro-, 1,1-dimethylethyl ester, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-1-carboxylic acid, 2-(((2S)-2,3-dihydro-2-((((1S)-1-(methoxycarbonyl)-5-(((phenylmethoxy)carbonyl)amino)pentyl)amino)carbonyl)-1H-indol-1-yl)carbonyl)-2,3-dihydro-, 1,1-dimethylethyl ester, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

D-43787, also known as “tert-butyl (2S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-2,3-dihydroindole-1-carbonyl]-2,3-dihydroindole-1-carboxylate”, primarily targets cyclophilin , a cellular receptor for cyclosporine . Cyclophilin plays a crucial role in intracellular signal transduction pathways involved in T-cell activation .

Mode of Action

D-43787 exhibits immunomodulating properties by virtue of its binding to cyclophilin . It inhibits cell proliferation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA)/ionomycin and anti-CD3/CD28 . This points to a different molecular mechanism for the action of D-43787 .

Biochemical Pathways

D-43787 affects the biochemical pathways involved in T-cell activation and inflammation. It inhibits T helper cell (Th) 2 cytokines interleukin (IL)-4, -5, and -13 more effectively than the Th1 cytokine interferon (IFN)-gamma in human primary T cells . This selective inhibition of Th2 cytokines suggests that D-43787 may modulate the Th1/Th2 balance in the immune response .

Pharmacokinetics

In vivo studies have shown that d-43787 can be administered intraperitoneally (ip) or intrapulmonary . The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

D-43787 has demonstrated anti-inflammatory effects. It inhibits lipopolysaccharide-induced proinflammatory cytokines IL-6 and TNFalpha . In vivo, D-43787 potently inhibited late-phase eosinophilia in actively sensitized and challenged guinea pigs and Brown-Norway rats . In adjuvant-induced arthritis, D-43787 dose-dependently reduced edema development on both hind paws .

Action Environment

The action of D-43787 can be influenced by environmental factors such as the presence of specific stimulants like TPA/ionomycin and anti-CD3/CD28

properties

IUPAC Name

tert-butyl (2S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-2,3-dihydroindole-1-carbonyl]-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44N4O8/c1-38(2,3)50-37(47)42-30-20-11-9-17-27(30)23-32(42)34(44)41-29-19-10-8-16-26(29)22-31(41)33(43)40-28(35(45)48-4)18-12-13-21-39-36(46)49-24-25-14-6-5-7-15-25/h5-11,14-17,19-20,28,31-32H,12-13,18,21-24H2,1-4H3,(H,39,46)(H,40,43)/t28-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYGBJABPHBINI-MHDHXZMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)N3C(CC4=CC=CC=C43)C(=O)NC(CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)N3[C@@H](CC4=CC=CC=C43)C(=O)N[C@@H](CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173514
Record name D-43787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

198016-44-3
Record name D-43787
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198016443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-43787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-43787
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SFZ71BQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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